molecular formula C22H18F3NO4 B12457212 Dimethyl 4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B12457212
M. Wt: 417.4 g/mol
InChI Key: IWEWPIGQLBCUJP-UHFFFAOYSA-N
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Description

Dimethyl 4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that features a dihydropyridine core with phenyl and trifluoromethylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, the purification processes such as crystallization and chromatography are optimized to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

Dimethyl 4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to calcium channel blockers.

    Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of Dimethyl 4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s dihydropyridine core can mimic the structure of natural ligands, allowing it to bind to specific sites and modulate biological pathways. This interaction can lead to various effects, including inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific combination of a dihydropyridine core with phenyl and trifluoromethylphenyl substituents. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C22H18F3NO4

Molecular Weight

417.4 g/mol

IUPAC Name

dimethyl 4-phenyl-1-[3-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H18F3NO4/c1-29-20(27)17-12-26(16-10-6-9-15(11-16)22(23,24)25)13-18(21(28)30-2)19(17)14-7-4-3-5-8-14/h3-13,19H,1-2H3

InChI Key

IWEWPIGQLBCUJP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=CC=C2)C(=O)OC)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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